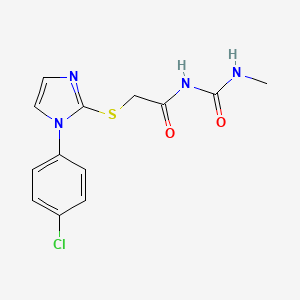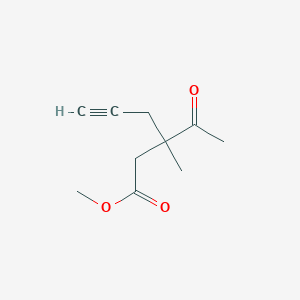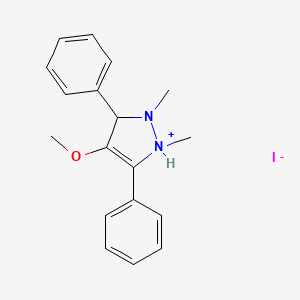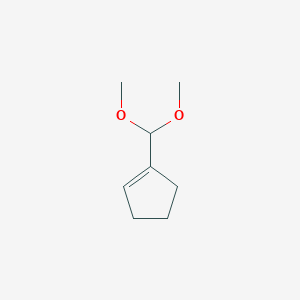
5-Butoxybenzene-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butoxybenzene-1,3-diol typically involves the alkylation of resorcinol. One common method is the reaction of resorcinol with 1-bromobutane in the presence of a base, such as potassium carbonate, under reflux conditions. This reaction results in the substitution of a hydrogen atom on the benzene ring with a butoxy group.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale alkylation reactions using resorcinol and an appropriate alkyl halide, followed by purification processes to isolate the desired product.
化学反应分析
Types of Reactions: 5-Butoxybenzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the butoxy group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzene derivatives.
科学研究应用
5-Butoxybenzene-1,3-diol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in dermatology for skin lightening and anti-aging products.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-Butoxybenzene-1,3-diol involves its interaction with various molecular targets. The hydroxyl groups on the benzene ring can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the butoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and other hydrophobic environments.
相似化合物的比较
Resorcinol: The parent compound, which lacks the butoxy group.
Hydroquinone: Another benzene diol with different substitution patterns.
Catechol: A benzene diol with hydroxyl groups in the ortho position.
Uniqueness: 5-Butoxybenzene-1,3-diol is unique due to the presence of the butoxy group, which imparts distinct chemical and physical properties. This substitution can enhance the compound’s solubility in organic solvents and its ability to interact with hydrophobic environments, making it valuable for specific applications in chemistry and industry.
属性
CAS 编号 |
60691-33-0 |
|---|---|
分子式 |
C10H14O3 |
分子量 |
182.22 g/mol |
IUPAC 名称 |
5-butoxybenzene-1,3-diol |
InChI |
InChI=1S/C10H14O3/c1-2-3-4-13-10-6-8(11)5-9(12)7-10/h5-7,11-12H,2-4H2,1H3 |
InChI 键 |
LBIWDHUOYMRAKA-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC1=CC(=CC(=C1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[(4-Methylphenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14603479.png)
![N,N-Dimethyl-N'-{4-[(6-methylpyridin-2-yl)methoxy]phenyl}urea](/img/structure/B14603485.png)



![3-[({4-[(E)-(2,5-Dimethoxyphenyl)diazenyl]phenyl}methyl)amino]propanenitrile](/img/structure/B14603517.png)


![11H-[1,3,5]triazepino[1,2-a]benzimidazole](/img/structure/B14603547.png)

